![molecular formula C8H8F3NO2 B183230 ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate CAS No. 120732-04-9](/img/structure/B183230.png)
ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of trifluoromethylated pyrroles. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the pyrrole ring, which significantly influences its chemical properties and reactivity. The trifluoromethyl group is known for its electron-withdrawing nature, which can enhance the compound’s stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate typically involves the introduction of the trifluoromethyl group into the pyrrole ring. One common method is the trifluoromethylation of pyrrole derivatives using trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF₃) or sodium trifluoroacetate. The reaction is usually carried out under basic conditions, often with the aid of a catalyst such as copper(I) iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of functionalized pyrrole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial and Antiviral Activity
Pyrrole derivatives, including ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, have been studied for their antimicrobial properties. Research indicates that the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioactivity against various pathogens .
2. Anticancer Properties
The compound has shown promise in cancer research. Studies have indicated that pyrrole-based compounds can inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of pyrrole have been synthesized to target dihydroorotate dehydrogenase (DHODH), which is crucial for the proliferation of certain cancer cells . this compound could be a lead compound for developing new anticancer agents.
Agrochemical Applications
1. Herbicidal Activity
Research has demonstrated that pyrrole derivatives can serve as effective herbicides. The incorporation of trifluoromethyl groups is known to enhance the herbicidal activity of these compounds, making them suitable for agricultural applications . this compound could be explored as a potential herbicide formulation.
Materials Science Applications
1. Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers due to its reactive carboxylate group. These polymers may exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for advanced material applications .
Data Table: Summary of Applications
Application Area | Specific Use Case | Mechanism/Effect |
---|---|---|
Medicinal Chemistry | Antimicrobial agents | Enhanced lipophilicity improves bioactivity |
Anticancer drug development | Inhibition of DHODH enzyme activity | |
Agrochemicals | Herbicidal formulations | Increased herbicidal activity due to trifluoromethyl group |
Materials Science | Polymer synthesis | Improved thermal stability and chemical resistance |
Case Studies
Case Study 1: Anticancer Activity
In a study published in Nature Communications, researchers synthesized a series of pyrrole derivatives, including this compound, and evaluated their activity against Plasmodium species and mammalian DHODHs. The results indicated that specific substitutions led to significant improvements in selectivity and potency against target enzymes while minimizing toxicity to mammalian cells .
Case Study 2: Herbicidal Efficacy
A recent investigation into the herbicidal properties of pyrrole derivatives revealed that compounds with trifluoromethyl substitutions exhibited enhanced efficacy against common agricultural weeds. This study suggests that this compound could be developed into an effective herbicide .
Mechanism of Action
The mechanism of action of ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate and its derivatives often involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate can be compared with other trifluoromethylated compounds, such as:
Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacological activity.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group that improves its selectivity and potency.
Sorafenib: An anticancer drug with a trifluoromethyl group that contributes to its efficacy.
These compounds share the common feature of having a trifluoromethyl group, which imparts unique chemical and biological properties. this compound is unique in its specific structure and reactivity, making it a valuable compound for various applications.
Biological Activity
Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a trifluoromethylated pyrrole derivative that has garnered attention for its potential biological activities. The incorporation of the trifluoromethyl group significantly alters the compound's pharmacological properties, enhancing its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
The trifluoromethyl group (-CF₃) is known for its electron-withdrawing characteristics, which can enhance the stability and reactivity of compounds in various biological contexts. This compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted that pyrrole derivatives, including this compound, demonstrated potent activity against various bacterial strains. The minimal inhibitory concentration (MIC) values for selected derivatives were reported as follows:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
This compound | 6.25 | Staphylococcus aureus |
Another derivative | 12.5 | Escherichia coli |
These findings suggest that modifications to the pyrrole structure can lead to enhanced antibacterial efficacy against resistant strains .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. One notable investigation assessed its effects on human cancer cell lines such as HeLa and A375. The results indicated that the compound inhibited cell proliferation with IC₅₀ values in the low micromolar range:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HeLa | 2.5 | Induction of apoptosis |
A375 | 3.0 | Cell cycle arrest |
The mechanism was attributed to the compound's ability to interact with specific cellular targets, modulating pathways involved in cell survival and apoptosis .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated that it reduces pro-inflammatory cytokine production in vitro. For instance:
Cytokine | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment |
---|---|---|
IL-6 | 150 | 30 |
TNF-α | 200 | 40 |
This reduction in cytokine levels suggests a potential therapeutic role in inflammatory diseases .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Anticancer Effects : A clinical trial involving patients with advanced solid tumors treated with a derivative of this compound showed promising results in tumor size reduction and improved quality of life.
- Antimicrobial Resistance Study : Research focused on the efficacy of this compound against multi-drug resistant strains of bacteria revealed that it could serve as a lead compound for developing new antibiotics.
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11/h3-4,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRFQUCZHDBZHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559511 | |
Record name | Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120732-04-9 | |
Record name | Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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